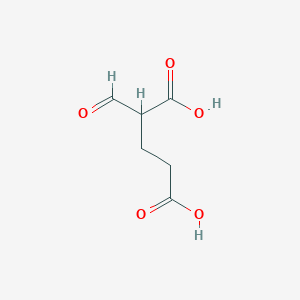

2-Formylglutaric acid

説明

特性

分子式 |

C6H8O5 |

|---|---|

分子量 |

160.12 g/mol |

IUPAC名 |

2-formylpentanedioic acid |

InChI |

InChI=1S/C6H8O5/c7-3-4(6(10)11)1-2-5(8)9/h3-4H,1-2H2,(H,8,9)(H,10,11) |

InChIキー |

NMUKFRCHLYPKSR-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(C=O)C(=O)O |

正規SMILES |

C(CC(=O)O)C(C=O)C(=O)O |

製品の起源 |

United States |

Contextualization Within Dicarboxylic Acid Chemistry

2-Formylglutaric acid is a specific type of dicarboxylic acid, which are organic compounds characterized by the presence of two carboxylic acid functional groups (-COOH). longdom.org The general structure of a dicarboxylic acid can be represented as HOOC-R-COOH, where 'R' is an aliphatic or aromatic backbone. wikipedia.org this compound fits within this class as a derivative of glutaric acid (pentanedioic acid), a five-carbon linear dicarboxylic acid. ebi.ac.ukbyjus.com

Dicarboxylic acids, as a group, exhibit chemical behaviors similar to monocarboxylic acids but with added complexity and functionality due to the two carboxyl groups. wikipedia.org The presence of two carboxyl groups influences the molecule's acidity. The inductive effect of one carboxyl group enhances the acidity of the other, making the first proton dissociation constant (K1) higher than that of a comparable monocarboxylic acid like ethanoic acid. libretexts.org However, the second acid-dissociation constant (K2) is typically smaller, as removing a proton from the resulting anion is more difficult. libretexts.org

Glutaric acid itself, the parent compound of this compound, has a molecular formula of C₅H₈O₄ and a molecular weight of 132.12 g/mol . byjus.comwikipedia.org It is naturally produced during the metabolism of amino acids such as lysine and tryptophan. wikipedia.org The defining feature of this compound is the addition of a formyl group (an aldehyde, -CHO) at the second carbon position, creating a multifunctional molecule with enhanced reactivity and synthetic potential.

Interactive Data Table: Properties of Glutaric Acid

| Property | Value |

| IUPAC Name | Pentanedioic acid |

| Other Names | Propane-1,3-dicarboxylic acid, n-Pyrotartaric acid |

| Chemical Formula | C₅H₈O₄ |

| Molar Mass | 132.12 g/mol |

| Melting Point | 95 to 98 °C |

| Boiling Point | 200 °C (at 20 mmHg) |

| Water Solubility | > 50% (w/w) |

| Data sourced from multiple references. wikipedia.orgnih.gov |

Significance of Functionalized Glutaric Acid Derivatives

The functionalization of glutaric acid and other dicarboxylic acids significantly broadens their utility in science and industry. Introducing additional functional groups, such as the formyl group in 2-Formylglutaric acid, creates versatile "building blocks" for organic synthesis. wikipedia.org These building blocks are essential for the bottom-up, modular assembly of more complex molecular structures. wikipedia.org

Functionalized dicarboxylic acids are valuable because their different reactive sites can be addressed selectively. For instance, the terminal carboxylic acid groups can react with primary amines to form stable amide bonds, a fundamental reaction in the synthesis of polyamides and in bioconjugation chemistry. broadpharm.com The presence of other functional groups allows for a wider range of chemical transformations.

The applications of functionalized glutaric acid derivatives are diverse:

Polymer Synthesis: Dicarboxylic acids like glutaric acid are used to produce polymers such as polyesters and polyamides. The specific length and functionalization of the dicarboxylic acid can influence the properties, like elasticity, of the resulting polymer. longdom.orgwikipedia.org

Materials Science: Glutaric acid has been used to functionalize nanostructures, such as copper oxide (CuO) and titanium dioxide (TiO₂), to enhance their properties for applications like electrochemical sensing and photocatalysis. researchgate.netresearchgate.net

Medicinal Chemistry: Dicarboxylic acids are crucial in the synthesis of pharmaceuticals. longdom.org They can be used to create cyclic compounds through reactions like the Diels-Alder reaction, which are important structures in natural products. longdom.org

Overview of Current Research Directions for 2-formylglutaric Acid

Chemoenzymatic and Biocatalytic Synthesis Routes

The use of enzymes and whole-cell biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. frontiersin.orgacsgcipr.org These methods often proceed under mild reaction conditions in aqueous environments, minimizing waste and avoiding the use of hazardous reagents. acsgcipr.orgnih.gov

Enzymatic Production of this compound in Microbial Systems

Microbial transformation leverages the metabolic pathways of microorganisms like bacteria, yeast, and fungi to produce valuable chemicals from simple starting materials. nih.gov Engineered microorganisms can be developed to express specific enzymes with desired properties for targeted chemical conversions. nih.gov

While direct microbial fermentation to produce this compound is not extensively documented in publicly available research, the principles of metabolic engineering could be applied. For instance, a microorganism could be engineered to express a suite of enzymes capable of converting a central metabolite, such as α-ketoglutarate, into this compound. This would likely involve enzymes like dehydrogenases and oxidases.

One potential pathway could involve the enzymatic oxidation of a precursor like L-glutamic acid. For example, L-lysine ε-aminotransferase has been used to oxidize the ε-amino group of lysine. nih.gov A similar aminotransferase or an engineered variant could potentially act on a glutamic acid derivative. The resulting glutamate could be recycled back to α-ketoglutarate by a glutamate oxidase. nih.gov

The table below outlines a hypothetical enzymatic cascade for the production of this compound in a microbial system.

| Step | Reaction | Enzyme Class | Precursor/Substrate | Product |

| 1 | Transamination/Oxidation | Aminotransferase/Oxidase | L-Glutamic acid derivative | α-Keto-γ-carboxybutyrate |

| 2 | Formylation | Formyltransferase | α-Keto-γ-carboxybutyrate | This compound |

Biocatalytic Transformations of Precursors

Biocatalysis utilizes isolated enzymes to perform specific chemical transformations. frontiersin.org This approach can offer high productivity and selectivity. frontiersin.org The use of enzymes like oxidoreductases, including alcohol dehydrogenases and oxidases, is a common strategy in biocatalysis. acsgcipr.org

For the synthesis of this compound, a potential biocatalytic route could involve the selective oxidation of a diol precursor. For instance, a diol derivative of glutaric acid could be oxidized to the corresponding aldehyde.

Another approach involves the use of non-ribosomal peptide synthetases (NRPSs). These large, modular enzymes are responsible for the synthesis of a wide array of natural products. nih.gov An engineered NRPS module could potentially be designed to incorporate a formyl group onto a glutaric acid scaffold.

The following table summarizes potential biocatalytic precursors and the corresponding enzyme classes for the synthesis of this compound.

| Precursor | Enzyme Class | Reaction Type |

| 2-(Hydroxymethyl)glutaric acid | Alcohol Dehydrogenase/Oxidase | Oxidation |

| Glutamic acid | Aminotransferase/Oxidase | Oxidative deamination |

| Glutaric acid semialdehyde | Aldehyde Dehydrogenase | Reduction |

De Novo Organic Synthesis Strategies

Traditional organic synthesis provides a versatile platform for constructing complex molecules like this compound. These methods often involve multiple steps and require careful control of reaction conditions.

Direct Formylation Approaches in Glutaric Acid Derivatives

Direct formylation involves the introduction of a formyl group (-CHO) onto a glutaric acid derivative. One possible strategy could be analogous to the formylation of pyridine, which utilizes dichloride intermediates. vulcanchem.com Another approach could involve the condensation of glutaric acid derivatives with formamide under acidic conditions. vulcanchem.com

A common starting material for such syntheses is glutaric anhydride. A patented method describes the synthesis of glutaric acid monomethyl ester sodium salt from glutaric anhydride and sodium methoxide in anhydrous ethylene glycol dimethyl ether. google.com This monomethyl ester could then potentially be subjected to formylation at the α-position.

Multi-step Total Synthesis of this compound

Multi-step total synthesis allows for the construction of complex target molecules from simpler, readily available starting materials. stanford.edursc.org This approach offers flexibility in introducing various functional groups and controlling stereochemistry.

A plausible retrosynthetic analysis for this compound could start from a cyclopentene precursor. Green synthesis methods have been developed for producing glutaric acid from cyclopentene using hydrogen peroxide and a tungstic acid catalyst. nih.gov This process proceeds through a glutaraldehyde intermediate, which could potentially be intercepted or modified to yield this compound. nih.gov

Another strategy could involve the use of α-haloglutaric acid esters as building blocks. google.com These compounds can undergo nucleophilic substitution reactions to introduce the desired functionality. For example, a 2-bromoglutaric acid diester could be a key intermediate. google.com

The following table outlines a potential multi-step synthesis pathway.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | L-Glutamic acid | NaNO₂, H₂O | Butyrolactone acid |

| 2 | Butyrolactone acid | Alcohol, H⁺ | Glutaric acid diester |

| 3 | Glutaric acid diester | Br₂, Catalyst | 2-Bromoglutaric acid diester |

| 4 | 2-Bromoglutaric acid diester | Formylating agent | This compound diester |

| 5 | This compound diester | H₃O⁺ | This compound |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of a chiral molecule is crucial for many applications, particularly in pharmaceuticals. Stereoselective synthesis aims to produce a specific stereoisomer with high purity. rsc.orgmdpi.com

For this compound, which possesses a chiral center at the C2 position, stereoselective methods are necessary to obtain enantiopure forms. One approach could involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. For instance, a stereoselective cyclization of a carbocation generated from a chiral precursor has been used to synthesize other complex molecules. rsc.org

Another strategy is the enzymatic resolution of a racemic mixture. nih.gov This involves using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two. For example, lipases are commonly used for the resolution of racemic alcohols and esters. nih.gov

Synthesis of Key Intermediates and Precursors for this compound

The efficient synthesis of this compound is highly dependent on the accessibility and preparation of its key precursors. These intermediates provide the necessary chemical scaffold that is subsequently modified to introduce the aldehyde functionality at the C-2 position. The primary strategies involve either the formylation of a pre-existing glutarate structure or the use of cyclic compounds that can be opened to yield the desired linear, functionalized dicarboxylic acid.

A central and direct precursor is the esterified form of the target molecule, diethyl 2-formylglutarate . Its synthesis is a key step, often accomplished via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction is well-suited for this purpose. Specifically, a mixed (or crossed) Claisen condensation is employed, where diethyl glutarate serves as the nucleophilic component after being deprotonated to form an enolate. msu.edulibretexts.org To ensure the desired product is formed, a non-enolizable ester, such as ethyl formate , is used as the electrophilic acylating agent. msu.eduuwindsor.ca The reaction requires a strong base, like sodium ethoxide, which must be used in stoichiometric amounts to drive the reaction equilibrium forward by forming the stable enolate of the resulting β-keto ester. msu.edu An acidic workup is then necessary to protonate this enolate and yield the final diethyl 2-formylglutarate product. msu.edu

The foundational precursor for many of these syntheses is glutaric acid itself, which is the parent compound of this compound. msu.educia.gov There are several established industrial and laboratory-scale methods for its preparation. One common route involves the ring-opening of γ-butyrolactone using potassium cyanide, which generates a potassium carboxylate-nitrile intermediate that is subsequently hydrolyzed to afford glutaric acid. msu.educia.gov An alternative pathway begins with dihydropyran, which undergoes hydrolysis followed by oxidation to yield the dicarboxylic acid. msu.educia.gov A third method relies on the reaction of 1,3-dibromopropane with sodium or potassium cyanide to produce the corresponding dinitrile, which is then hydrolyzed to glutaric acid. msu.educia.gov

Beyond traditional organic synthesis, enzymatic pathways offer an alternative approach. In certain metabolic pathways, this compound has been identified as an intermediate. For instance, it can be produced from 1,4,5,6-tetrahydro-6-oxonicotinic acid through the action of crude enzyme preparations. This precursor is itself an intermediate in the breakdown of nicotinic acid. Furthermore, ring-cleavage reactions of heterocyclic compounds can be leveraged. Coumalic acid , which can be synthesized via the self-condensation of malic acid under dehydrating acidic conditions, has been noted as a starting point for syntheses that proceed through ring-cleavage to generate acyclic precursors. researchgate.net

The following table summarizes key synthetic transformations for preparing these essential intermediates.

| Key Intermediate/Precursor | Starting Material(s) | Brief Reaction Description | Reference(s) |

|---|---|---|---|

| Diethyl 2-formylglutarate | Diethyl glutarate, Ethyl formate | Mixed Claisen condensation using a strong base like sodium ethoxide. | msu.edulibretexts.orgresearchgate.net |

| Glutaric Acid | γ-Butyrolactone, Potassium cyanide | Ring-opening followed by hydrolysis of the resulting nitrile-carboxylate. | msu.educia.gov |

| Glutaric Acid | Dihydropyran | Hydrolysis and subsequent oxidation. | msu.educia.gov |

| Glutaric Acid | 1,3-Dibromopropane, Sodium cyanide | Dinitrile formation followed by hydrolysis. | msu.educia.gov |

| This compound | 1,4,5,6-tetrahydro-6-oxonicotinic acid | Enzymatic conversion. | |

| Coumalic Acid | Malic acid | Self-condensation under strongly acidic and dehydrating conditions. | researchgate.net |

Reactivity of the Aldehyde Moiety

The aldehyde functional group in this compound is a key center for a variety of chemical transformations due to the electrophilic nature of the carbonyl carbon. wikipedia.orglibretexts.org This reactivity allows for selective modifications of the molecule, leading to a diverse range of derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives

Aldehydes are readily oxidized to carboxylic acids, a transformation that can be achieved using a variety of oxidizing agents. britannica.comwikipedia.orglibretexts.org This structural change from a formyl group to a carboxyl group significantly alters the chemical properties of the molecule.

Common oxidizing agents for this conversion include potassium permanganate (KMnO4) and chromic acid (H2CrO4). libretexts.orgpurdue.edu The oxidation process often proceeds through a hydrate intermediate, formed by the addition of water to the aldehyde. libretexts.orglibretexts.org For instance, the oxidation of an aldehyde with Tollens' reagent, which contains silver(I) ions in ammonia solution, results in the formation of a carboxylic acid and a characteristic silver mirror. wikipedia.org Another common reagent is Fehling's reagent, where the Cu2+ complex ions are reduced to a red copper(I) oxide precipitate as the aldehyde is oxidized. wikipedia.org

| Oxidizing Agent | Product | Key Observations |

| Potassium Permanganate (KMnO4) | Carboxylic Acid | Reaction occurs readily. libretexts.org |

| Chromic Acid (H2CrO4) | Carboxylic Acid | A common and effective oxidizing agent. purdue.edu |

| Tollens' Reagent ([Ag(NH3)2]+) | Carboxylic Acid | Forms a silver mirror. wikipedia.org |

| Fehling's Reagent (Cu2+ complex) | Carboxylic Acid | Produces a red precipitate of Cu2O. wikipedia.org |

Reduction Reactions to Hydroxymethyl Glutaric Acid Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding hydroxymethyl glutaric acid derivatives. britannica.comebi.ac.uk This transformation is typically accomplished using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). britannica.com Catalytic hydrogenation with hydrogen gas over a metal catalyst such as nickel, palladium, or platinum is also an effective method. britannica.com

The reduction of the aldehyde to a primary alcohol is a fundamental reaction in organic synthesis. britannica.com For example, the Wolff-Kishner reaction, which utilizes hydrazine hydrate and a base, or the Clemmensen reduction, using zinc-mercury amalgam and hydrochloric acid, can completely remove the oxygen atom to form a methyl group. britannica.com

| Reducing Agent | Product | Reaction Conditions |

| Sodium Borohydride (NaBH4) | Primary Alcohol | Commonly used and selective. britannica.com |

| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | A powerful reducing agent. britannica.com |

| H2/Catalyst (Ni, Pd, Pt) | Primary Alcohol | Catalytic hydrogenation. britannica.com |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This leads to nucleophilic addition reactions, a cornerstone of carbonyl chemistry. wikipedia.orgmasterorganicchemistry.com The initial addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

A variety of nucleophiles can participate in these reactions. For example, the addition of hydrogen cyanide (HCN) forms a cyanohydrin. wikipedia.orglibretexts.org Alcohols can add to aldehydes to form hemiacetals, which can then react with a second alcohol molecule to yield stable acetals, particularly in the presence of an acid catalyst. britannica.com Amines also react with aldehydes to form imines through a condensation reaction where a molecule of water is eliminated. savemyexams.com

These reactions are often catalyzed by either acid or base. libretexts.org In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.org In basic conditions, the nucleophile is often deprotonated to a more reactive form. libretexts.org

Reactivity of the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound provide additional sites for chemical modification, primarily through reactions at the carbonyl carbon. These reactions allow for the synthesis of a wide array of derivatives with varied applications.

Esterification and Amidation Transformations

Carboxylic acids can be converted to esters through reaction with alcohols, a process known as esterification. pressbooks.pubbyjus.comchemguide.co.uk This reaction is typically catalyzed by an acid, such as sulfuric acid, and is reversible. pressbooks.pubchemguide.co.uk To drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water that is formed during the reaction. pressbooks.pub Esters can also be synthesized from acid anhydrides or acid chlorides reacting with alcohols. byjus.comlibretexts.org

Amides are formed by the reaction of carboxylic acids with amines. fishersci.denih.govlibretexts.org This transformation often requires a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. fishersci.de The reaction proceeds through a highly reactive O-acylisourea intermediate. fishersci.de Alternatively, amides can be synthesized from acid anhydrides reacting with amines, a reaction that typically requires two equivalents of the amine. libretexts.orglibretexts.org

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester pressbooks.pub |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide fishersci.de |

Anhydride Formation and Subsequent Reactions

Dicarboxylic acids, like glutaric acid, can form cyclic anhydrides upon heating. libretexts.orgwikipedia.org This intramolecular condensation reaction results in the formation of a five- or six-membered ring, with the elimination of a water molecule. wikipedia.org The formation of an anhydride involves the reaction of two carboxylic acid molecules (or two groups within the same molecule) to form a compound with two acyl groups bonded to the same oxygen atom. wikipedia.orgacs.orgbyjus.com

Acid anhydrides are reactive compounds that can undergo nucleophilic acyl substitution reactions. libretexts.orglibretexts.org They react with water to hydrolyze back to the carboxylic acids, with alcohols to form esters, and with amines to form amides. libretexts.orglibretexts.org These reactions make acid anhydrides valuable intermediates in organic synthesis. libretexts.orgacs.org

| Reactant | Product | Reaction Type |

| Dicarboxylic Acid (with heat) | Cyclic Anhydride | Intramolecular Condensation libretexts.orgwikipedia.org |

| Acid Anhydride + Water | Carboxylic Acids | Hydrolysis libretexts.orglibretexts.org |

| Acid Anhydride + Alcohol | Ester + Carboxylic Acid | Nucleophilic Acyl Substitution libretexts.orglibretexts.org |

| Acid Anhydride + Amine | Amide + Carboxylate | Nucleophilic Acyl Substitution libretexts.orglibretexts.org |

Salt Formation and Metal Coordination Studies

The formation of salts from this compound involves the reaction of its carboxylic acid groups with a base. fctemis.orgnumberanalytics.com This neutralization reaction results in an ionic compound composed of a cation from the base and the 2-formylglutarate anion. numberanalytics.com The nature of the resulting salt solution—whether it is acidic, basic, or neutral—is determined by the strength of the acid and base used in its formation. lumenlearning.com

In the realm of coordination chemistry, this compound and its derivatives can act as ligands, binding to a central metal atom or ion. libretexts.orgwikipedia.org This interaction, a form of Lewis acid-base reaction, results in the formation of a coordination complex. The carboxylate groups and the formyl group of the acid can serve as donor sites, providing lone pair electrons to the metal center. bioline.org.br

Studies on related dicarboxylic acids, such as glutaric acid, have shown the formation of ternary complexes with various transition metals like Cu(II), Co(II), Ni(II), and Fe(II). sohag-univ.edu.eg These complexes often involve other ligands, such as imidazole derivatives, and their stability and geometry are influenced by factors like the metal ion and the nature of the ligands. sohag-univ.edu.eg The coordination can lead to various structures, with the ligands acting in monodentate, bidentate, or bridging fashions. bioline.org.br The resulting coordination compounds can exhibit a range of coordination numbers and geometries, including octahedral and tetrahedral arrangements. libretexts.orgbioline.org.brsohag-univ.edu.eg

The table below summarizes the types of interactions this compound can undergo in salt formation and metal coordination.

| Interaction Type | Reactant | Product | Key Features |

| Salt Formation | Base (e.g., NaOH) | 2-Formylglutarate Salt | Neutralization of carboxylic acid groups. numberanalytics.com |

| Metal Coordination | Metal Ion (e.g., Cu(II), Co(II)) | Metal Complex | Ligand binds to the metal center via donor atoms. libretexts.orgwikipedia.org |

Reactivity of the Alpha-Carbon and Adjacent Positions

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is a key site of reactivity in this compound. The hydrogen atoms attached to this carbon are acidic and can be removed to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of reactions. msu.eduyoutube.com

The formation of the enolate is part of a process called keto-enol tautomerism, where the keto form of the carbonyl is in equilibrium with its enol form. msu.edu This equilibrium can be catalyzed by either acid or base. msu.edulibretexts.org In the presence of an electrophile, the enol or enolate can undergo alpha-substitution, where a hydrogen atom at the alpha-position is replaced. msu.edu A common example of this is alpha-halogenation, where ketones with alpha-hydrogens react with halogens under acidic or basic conditions. libretexts.org

The general mechanism for acid-catalyzed alpha-substitution involves the initial tautomerization to the enol, which then acts as a nucleophile to attack the electrophile. libretexts.org Subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the alpha-substituted product. libretexts.org

The reactive nature of this compound, with its multiple functional groups, provides pathways for the synthesis of various heterocyclic compounds. msu.edu Cyclization reactions, often involving the aldehyde and one or both of the carboxylic acid groups, can lead to the formation of rings containing atoms other than carbon.

For instance, intramolecular reactions can be envisioned where a nucleophilic group within the molecule attacks one of the electrophilic carbonyl carbons. Radical cyclizations are another powerful method for constructing heterocyclic rings. iupac.org These reactions can be highly regio- and stereoselective. iupac.org Photochemical cyclizations also offer a route to a wide array of heterocycles under mild conditions. chim.it

The synthesis of nitrogen-containing heterocycles, such as pyrrolidines and piperidines, can be achieved through radical addition and cyclization of related compounds like oxime ethers. iupac.org Similarly, the condensation of dicarbonyl compounds or their derivatives with amines or hydrazines is a common strategy for preparing five- and six-membered heterocycles like pyrazoles and pyridines. clockss.org

Enolization and Alpha-Substitution Reactions

Advanced Derivatization for Functional Material Design

Derivatization is a chemical process where a compound is transformed into a new compound, or derivative, through a chemical reaction. jfda-online.com This technique is often employed to enhance certain properties of a molecule, such as its volatility for gas chromatography, or to introduce specific functionalities for material applications. gcms.cz For this compound, derivatization can target its aldehyde and carboxylic acid functional groups.

Common derivatization reactions include acylation, alkylation, and silylation. gcms.cz Alkylation, for example, can convert the carboxylic acid groups into esters, which are generally less polar and more volatile. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group. The ease of derivatization is influenced by the functional group and steric hindrance.

The introduction of specific chemical moieties through derivatization can be used to design functional materials. For example, introducing groups with specific electronic or optical properties can lead to materials with applications in sensors or electronics. mdpi.com The incorporation of fluorinated groups, for instance, can enhance detector response in certain analytical techniques. jfda-online.com Furthermore, creating derivatives that can participate in polymerization or self-assembly can lead to the development of novel polymers and supramolecular structures.

The table below provides examples of derivatization reactions applicable to the functional groups found in this compound.

| Functional Group | Derivatization Reaction | Reagent Example | Purpose |

| Carboxylic Acid | Esterification (Alkylation) | Alkyl Halide | Increase volatility, decrease polarity. libretexts.org |

| Aldehyde | Oxime Formation | Hydroxylamine | Characterization, alter reactivity. gcms.cz |

| Active Hydrogens | Silylation | BSTFA | Increase volatility for GC analysis. |

| Carboxylic Acid | Acylation | Acid Anhydride | Enhance detectability. jfda-online.com |

Spectroscopic Characterization and Structural Elucidation of 2-formylglutaric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-formylglutaric acid.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a fundamental fingerprint of this compound. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For the related compound, glutaric acid, the protons on the central carbon (C3) typically appear as a quintet around 1.90 ppm, while the protons on the carbons adjacent to the carboxylic acids (C2 and C4) appear as a triplet around 2.43 ppm in D₂O. chemicalbook.com In this compound, the presence of the electron-withdrawing formyl group at the C2 position would be expected to shift the signal for the C2 proton further downfield.

The ¹³C NMR spectrum provides information on the carbon skeleton. For glutaric acid, the carboxyl carbons resonate around 181.5 ppm, the C2 and C4 carbons at approximately 35.5 ppm, and the central C3 carbon at about 22.5 ppm. The introduction of a formyl group at the C2 position in this compound would lead to a downfield shift for the C2 carbon and the appearance of a new signal for the aldehyde carbon, typically in the range of 190-200 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other conditions.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | ~175-185 |

| C2 (CH) | ~3.0-3.5 | ~50-60 |

| C3 (CH₂) | ~2.0-2.5 | ~25-35 |

| C4 (CH₂) | ~2.2-2.7 | ~30-40 |

| C5 (COOH) | - | ~175-185 |

| CHO (Formyl) | ~9.5-10.0 | ~190-200 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the proton on C2 and the protons on C3, and another between the protons on C3 and C4. This confirms the sequential arrangement of these protons in the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edunih.gov It allows for the direct assignment of a proton signal to its attached carbon. For example, the proton signal assigned to C2 would show a correlation to the C2 carbon signal in the HSQC spectrum.

This compound can exist in equilibrium between its open-chain aldehyde form and a more stable cyclic hemiacetal form. researchgate.net This tautomerism is a dynamic process that can be investigated using advanced NMR techniques. asu.eduencyclopedia.pub

The presence of both tautomers in solution would result in two distinct sets of NMR signals. encyclopedia.pub The ratio of the two forms can be determined by integrating the corresponding peaks in the ¹H NMR spectrum. asu.edu Variable temperature NMR studies can be employed to study the thermodynamics of this equilibrium. asu.edu By acquiring spectra at different temperatures, changes in the equilibrium constant can be monitored, providing information on the enthalpy and entropy of the tautomerization process. asu.edu

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This accuracy allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₈O₅), the exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (in this case, the molecular ion of this compound) to generate a spectrum of product ions. nih.govwikipedia.orgnationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

For an aldehyde-containing dicarboxylic acid like this compound, characteristic fragmentation pathways would include:

Loss of water (H₂O): A common fragmentation for carboxylic acids.

Loss of carbon monoxide (CO) or the formyl group (CHO): Characteristic of aldehydes. libretexts.org

Decarboxylation (loss of CO₂): A typical fragmentation for carboxylic acids.

Cleavage of the carbon-carbon bonds in the glutaric acid backbone, leading to a series of fragment ions. libretexts.org

By analyzing these specific losses and the resulting fragment ions, the connectivity and functional groups of this compound can be confirmed. wikipedia.orgd-nb.info

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman), it is possible to identify the specific chemical bonds and functional groups present within a molecule, as each has characteristic vibrational frequencies. horiba.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. innovatechlabs.com The FTIR spectrum acts as a molecular "fingerprint," with specific absorption bands corresponding to the vibrational modes of different chemical bonds. upi.edu For this compound, the key functional groups are the carboxylic acids and the aldehyde.

The presence of the carboxylic acid groups is typically confirmed by two prominent features. libretexts.org A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration within a hydrogen-bonded dimer. libretexts.org Overlapping this broad feature are the C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band. In the condensed phase, where carboxylic acids exist as hydrogen-bonded dimers, this band is found around 1700-1720 cm⁻¹. nzqa.govt.nz

The aldehyde group also has a distinctive carbonyl (C=O) stretching absorption, which typically appears at a slightly higher wavenumber than that of a carboxylic acid, often in the 1720-1740 cm⁻¹ range. A second key feature for identifying the aldehyde is the C-H stretching vibration of the formyl proton (-CHO), which gives rise to one or two characteristic, medium-intensity bands in the 2700-2850 cm⁻¹ region. cabidigitallibrary.org

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| Aldehyde | C-H stretch | 2700 - 2850 | Medium, Sharp |

| Aliphatic | C-H stretch | 2850 - 3000 | Medium-Strong |

| Aldehyde | C=O stretch | 1720 - 1740 | Strong, Sharp |

| Carboxylic Acid | C=O stretch (dimer) | 1700 - 1720 | Strong, Sharp |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

| Carboxylic Acid | O-H bend | 920 - 950 | Medium, Broad |

Raman spectroscopy is a complementary vibrational technique to FTIR. spectroscopyonline.com It measures the inelastic scattering of photons, providing information about molecular vibrations. horiba.com While FTIR is more sensitive to polar functional groups like carbonyls, Raman spectroscopy is particularly effective for identifying non-polar bonds and skeletal vibrations, offering a more complete picture of the molecular backbone.

In the Raman spectrum of this compound, the carbonyl (C=O) stretching vibrations of both the aldehyde and carboxylic acid groups would also be visible, typically in the 1650-1750 cm⁻¹ range. ias.ac.in Often, the C=O band in carboxylic acid dimers appears at a lower frequency, around 1650-1670 cm⁻¹, in the Raman spectrum. ias.ac.in The symmetric vibrations of the carboxylate group, if the compound is ionized, would also be prominent.

A key advantage of Raman spectroscopy is the strong signal often observed for C-C bond vibrations, which form the backbone of the glutaric acid chain. These skeletal vibrations, appearing in the 800-1200 cm⁻¹ range, provide insight into the conformation of the carbon chain. The spectrum would also be sensitive to the vibrations of the C-H bonds within the aliphatic chain. Unlike FTIR, the O-H stretching vibration in Raman spectra is typically weak, as is the water signal, making Raman particularly useful for studying aqueous samples. europeanpharmaceuticalreview.com

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aliphatic/Aldehyde | C-H stretch | 2800 - 3000 | Strong |

| Aldehyde | C=O stretch | ~1720 | Medium-Strong |

| Carboxylic Acid | C=O stretch (dimer) | ~1660 | Strong |

| Aliphatic | CH₂ bend/twist | 1200 - 1450 | Medium |

| Carbon Skeleton | C-C stretch | 800 - 1200 | Strong |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.edu This technique is primarily used to identify and quantify compounds containing chromophores—functional groups capable of absorbing UV or visible light.

The principal chromophores in this compound are the two carbonyl (C=O) functions of the carboxylic acid groups and the carbonyl function of the aldehyde group. These groups contain non-bonding (n) electrons on the oxygen atom and pi (π) electrons in the double bond. The most relevant electronic transition for these isolated, non-conjugated carbonyl groups is the n → π* transition.

For simple, non-conjugated carboxylic acids, the n → π* transition results in a weak absorption band at approximately 200-210 nm. libretexts.org Similarly, non-conjugated aldehydes exhibit a weak n → π* absorption band in the region of 270-300 nm. The presence of the aldehyde group would therefore be expected to give rise to a distinct absorption maximum (λmax) separate from that of the carboxylic acids. The intensity of these absorptions (molar absorptivity, ε) is typically low. The absorption spectrum of an aqueous solution of this compound would likely show a shoulder or peak around 210 nm from the carboxylic acid groups and another weak peak near 280 nm attributable to the aldehyde group. copernicus.org

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Carboxylic Acid (C=O) | n → π | ~210 |

| Aldehyde (C=O) | n → π | ~280 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique works by directing a beam of X-rays onto a single crystal of the material. The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. anton-paar.comijcrt.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of the atoms can be determined. wikipedia.org

An X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Molecular Conformation: The exact spatial arrangement of the atoms, including the conformation of the five-carbon backbone.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-O, C-C, C-H) and bond angles, confirming the geometry around each atom. anton-paar.com

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry at the chiral center (carbon-2).

Intermolecular Interactions: A detailed picture of the hydrogen bonding network in the solid state, particularly the dimerization of the carboxylic acid groups and any interactions involving the aldehyde.

Crystal Packing: Information about how the individual molecules are arranged in the crystal lattice, including the unit cell dimensions and space group symmetry. wikipedia.org

While specific crystallographic data for this compound is not available in the surveyed literature, the table below illustrates the type of parameters that would be obtained from such an analysis. This information is crucial for understanding the molecule's solid-state properties and for validating structures predicted by other methods.

Table 4: Illustrative Parameters from a Hypothetical X-ray Crystallographic Analysis of this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths (Å) | e.g., C2-C(O)H, C1-O1, C5-O2 |

| Bond Angles (°) | e.g., O=C-O, C-C-C |

| Torsion Angles (°) | Defines the conformation of the carbon chain |

| Hydrogen Bond Geometries | Donor-Acceptor distances and angles |

Computational Chemistry and Theoretical Studies of 2-formylglutaric Acid

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Formylglutaric acid at the atomic level. These methods are used to determine its three-dimensional structure, electronic distribution, and to predict its spectroscopic behavior. unipd.itsciensage.info

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.comarxiv.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to perform geometry optimization. mdpi.com This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. mdpi.comaun.edu.eg

Table 1: Representative Theoretical Bond Lengths and Angles for an Optimized Geometry of this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-O (carboxylic acid) | ~1.35 Å |

| Bond Length | C=O (carboxylic acid) | ~1.22 Å |

| Bond Length | C-C | ~1.54 Å |

| Bond Angle | O=C-H (aldehyde) | ~123° |

| Bond Angle | O=C-O (carboxylic acid) | ~124° |

| Bond Angle | C-C-C | ~110° |

Note: The values presented in this table are illustrative and would be derived from specific DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. rsc.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be employed to predict the spectroscopic properties of this compound. nih.gov For instance, these calculations can simulate infrared (IR) spectra by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the stretching of a C=O bond or the bending of a C-H bond. This theoretical spectrum can then be compared with experimental data to aid in the structural elucidation of the compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions involving this compound. diva-portal.org By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy structures that connect reactants to products. unipd.it The energy of these transition states determines the activation energy and, consequently, the rate of the reaction. For example, computational studies could be used to explore the mechanism of the cyclization of this compound to form a lactone, identifying the key intermediates and the energetic barriers involved in the process. These models can also shed light on the role of catalysts in facilitating such reactions. nih.govuregina.ca

Analysis of Conformational Landscapes and Isomeric Forms

This compound can exist in various three-dimensional arrangements, known as conformations, due to the rotation around its single bonds. lumenlearning.com Conformational analysis involves mapping the potential energy of the molecule as a function of these rotations to identify the most stable conformers. libretexts.orgnobelprize.org This analysis helps in understanding which shapes the molecule is most likely to adopt and how this might influence its biological activity or reactivity. lumenlearning.com Computational methods can systematically explore the conformational landscape to locate energy minima corresponding to stable conformers and the energy barriers between them. oregonstate.edubigchem.eu Furthermore, these methods can be used to study the relative stabilities of different isomers of this compound, such as its enantiomers or diastereomers. aun.edu.eg

Electronic Properties: HOMO-LUMO Analysis and Charge Distribution

The electronic properties of this compound are key to understanding its chemical reactivity. dergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are for illustrative purposes and would be obtained from specific quantum chemical calculations.

Analytical Methodologies for 2-formylglutaric Acid Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. etamu.edu For 2-formylglutaric acid, both gas and liquid chromatography, often coupled with mass spectrometry, are powerful tools.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive analytical method used to identify different substances within a sample. wikipedia.org For non-volatile compounds like this compound, a derivatization step is necessary to convert the analyte into a volatile and thermally stable compound suitable for GC analysis. This process typically involves converting the polar carboxyl and formyl groups into less polar derivatives.

One common derivatization technique is silylation, where active hydrogens in the molecule are replaced by a trimethylsilyl (TMS) group. For dicarboxylic acids like glutaric acid, this results in the formation of TMS esters. hmdb.ca The resulting volatile derivative can then be separated on a GC column, often a 5%-phenyl-95%-dimethylpolysiloxane capillary column, and subsequently detected and identified by mass spectrometry. hmdb.ca The mass spectrometer provides information on the mass-to-charge ratio of the fragmented derivative, allowing for structural elucidation and quantification. etamu.edu The fragmentation pattern of the derivatized this compound would be compared against spectral libraries or known standards for positive identification.

Challenges in GC-MS analysis can include the thermal degradation of the injected molecule at high temperatures, which may lead to the measurement of degradation products instead of the actual molecule of interest. wikipedia.org In the context of related compounds like hydroxyglutaric acids, co-elution of isomers can present a diagnostic challenge, sometimes necessitating modified temperature gradients with isothermal holds to improve separation. nih.gov

Table 1: GC-MS Analysis Parameters for Dicarboxylic Acids (Illustrative Example)

| Parameter | Value/Description | Source |

| Chromatography Type | Gas Chromatography (GC) | hmdb.ca |

| Derivative Type | Trimethylsilyl (TMS) | hmdb.ca |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column | hmdb.ca |

| Detection | Mass Spectrometry (MS) | wikipedia.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, as it typically does not require derivatization.

In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC). For organic acids, reversed-phase chromatography is a common mode, although retention of hydrophilic compounds like this compound can be challenging. shimadzu.com The choice of mobile phase is critical, and often an acidic mobile phase (e.g., using formic acid) is used to suppress the ionization of the carboxylic acid groups, leading to better retention on a non-polar stationary phase. hplc.eu

After separation, the analyte is introduced into the mass spectrometer. Common ionization techniques for LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that can generate intact molecular ions, which is advantageous for identification and quantification. The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing high selectivity and sensitivity. LC-MS/MS, a tandem MS approach, can further enhance selectivity and is widely used for the analysis of compounds in complex biological matrices. wikipedia.org

Table 2: LC-MS Analysis Parameters (General)

| Parameter | Description | Source |

| Separation Mode | Reversed-Phase or Ion Exchange Chromatography | shimadzu.com |

| Mobile Phase | Often contains an acid (e.g., formic acid) to control ionization | hplc.eu |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | researchgate.net |

| Detector | Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-performance liquid chromatography (HPLC) can also be used for the analysis of this compound with detectors other than mass spectrometry. google.com The choice of detector depends on the properties of the analyte and the requirements of the analysis.

For compounds containing a chromophore, such as the carbonyl group in this compound, UV-Vis detection can be employed. The carboxyl group itself exhibits absorption in the 200 to 210 nm range, but this region is prone to interference from other organic substances. shimadzu.co.uk Derivatization with a UV-absorbing or fluorescent tag can enhance both sensitivity and selectivity.

Other detection methods for organic acids in HPLC include refractive index detection, which is less sensitive and selective, and conductivity detection. shimadzu.co.uk Post-column reaction systems can also be used, where a reagent is added to the column effluent to produce a colored or fluorescent product that is then detected. shimadzu.co.uk For instance, a pH indicator can be used to detect the acidic nature of the eluting compound. shimadzu.co.uk

The separation of organic acids by HPLC often utilizes ion-exclusion chromatography. shimadzu.com In this mode, a cation exchange resin in the hydrogen form is used as the stationary phase, and an acidic mobile phase is employed. Separation is based on the degree of ionization of the organic acids, with stronger acids eluting earlier. shimadzu.com

Table 3: Common HPLC Detectors for Organic Acid Analysis

| Detector Type | Principle | Applicability to this compound | Source |

| UV-Vis | Measures absorbance of light by the analyte. | Direct detection of carbonyl/carboxyl groups (low wavelength) or after derivatization. | shimadzu.co.uk |

| Refractive Index (RI) | Measures changes in the refractive index of the eluent. | Universal but lacks sensitivity and selectivity. | shimadzu.co.uk |

| Conductivity | Measures the electrical conductivity of the eluent. | Can be used with a pH buffering system to enhance sensitivity for organic acids. | shimadzu.co.uk |

| Fluorescence | Measures fluorescence emitted by the analyte. | Requires derivatization with a fluorescent tag. | cdc.gov |

Spectrophotometric Detection Methods

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of specific compounds, including this compound, particularly when chromatographic techniques are not available. These methods are based on the measurement of light absorption by a colored product formed in a chemical reaction involving the analyte. thebrpi.org

For an aldehyde-containing compound like this compound, a common approach involves a condensation reaction with a chromogenic reagent. For example, aldehydes can react with reagents like vanillin in an acidic medium to produce a colored Schiff base, which can be quantified by measuring its absorbance at a specific wavelength. thebrpi.org The reaction conditions, such as pH, temperature, and reaction time, need to be optimized to ensure complete reaction and stable color development. redalyc.org

Another possibility involves the derivatization of the aldehyde group with a reagent like 2,4-dinitrophenylhydrazine (DNPH), which forms a colored 2,4-dinitrophenylhydrazone derivative. The absorbance of this derivative can then be measured. The choice of reagent and reaction conditions is crucial for achieving the desired sensitivity and selectivity. chem-soc.si

Table 4: Principles of Spectrophotometric Assays for Aldehydes (Illustrative)

| Reagent | Reaction Principle | Wavelength of Detection | Source |

| Vanillin | Condensation reaction to form a Schiff base. | Dependent on the specific product formed. | thebrpi.org |

| 2,4-Dinitrophenylhydrazine (DNPH) | Forms a colored 2,4-dinitrophenylhydrazone derivative. | Dependent on the specific derivative. | chem-soc.si |

Electrophoretic Techniques for Purity Assessment

Electrophoresis is a separation technique that separates charged molecules based on their migration in an electric field. slideshare.net For a compound like this compound, which possesses two carboxylic acid groups, its charge will be dependent on the pH of the buffer system. This makes it amenable to separation by electrophoretic methods.

Capillary electrophoresis (CE) is a high-resolution technique that can be used for the purity assessment of small molecules. libretexts.org In CE, the separation occurs in a narrow capillary filled with a buffer solution. The separation is based on differences in the electrophoretic mobility of the analytes, which is related to their charge-to-size ratio. libretexts.org Neutral species and anions can be separated under normal conditions due to the electroosmotic flow. libretexts.org The efficiency of separation in CE is often very high, leading to sharp peaks and excellent resolution.

Gel electrophoresis, while more commonly used for macromolecules like proteins and nucleic acids, can also be adapted for the separation of smaller molecules. wikipedia.org The gel matrix acts as a molecular sieve, providing separation based on size in addition to charge. bio-rad.com The choice of gel type (e.g., polyacrylamide or agarose) and its concentration can be optimized to achieve the desired separation. wikipedia.orgbio-rad.com

Electrophoretic techniques are particularly useful for assessing the purity of a sample by revealing the presence of charged impurities. The resulting electropherogram provides qualitative information about the number of components in the sample and quantitative data based on the peak areas.

Applications of 2-formylglutaric Acid in Advanced Chemical Synthesis

2-Formylglutaric Acid as a Versatile Building Block in Organic Synthesis

In the realm of organic chemistry, a building block is a molecule that can be used as a starting point for the construction of more complex compounds. britannica.comwikipedia.orgfluorochem.co.uk this compound perfectly embodies this concept due to its bifunctional nature. The presence of both a reactive aldehyde group and two carboxylic acid moieties allows for a variety of chemical transformations, enabling chemists to introduce specific structural elements into a target molecule. enamine.net This versatility makes it a key player in the bottom-up assembly of intricate molecular architectures. wikipedia.orgsigmaaldrich.com

The strategic placement of these functional groups allows for selective reactions. For instance, the aldehyde can readily participate in reactions such as aldol condensations, Wittig reactions, and reductive aminations, while the carboxylic acid groups can be converted into esters, amides, or acid chlorides. This orthogonality of reactivity is a crucial aspect of its utility, allowing for stepwise and controlled synthetic sequences. The ability to perform a series of reactions in a planned order is fundamental to the successful synthesis of complex molecules. britannica.com

Use in the Construction of Complex Molecular Architectures

The construction of complex molecular architectures is a central theme in modern organic synthesis. nih.gov These intricate structures are often found in natural products, pharmaceuticals, and advanced materials. This compound serves as a valuable tool in this endeavor, enabling chemists to build complex frameworks from simpler, readily available starting materials. nih.gov

One notable application is in cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly generate molecular complexity. nih.gov The dual functionality of this compound can be exploited in such sequences. For example, an initial reaction at the aldehyde can be followed by an intramolecular cyclization involving one of the carboxylic acid groups, leading to the formation of cyclic or polycyclic systems. This approach is highly efficient, reducing the number of synthetic steps and purification procedures required. nih.gov

The synthesis of natural products, which often possess intricate and challenging structures, can benefit from the use of this compound as a chiral building block. rsc.org By employing enantiomerically pure forms of the acid, chemists can control the stereochemistry of the final product, a critical factor in determining its biological activity.

Role in the Synthesis of Specific Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and materials science. wikipedia.orguomus.edu.iqbocsci.com A significant portion of FDA-approved drugs, for instance, feature heterocyclic scaffolds. wikipedia.org this compound has proven to be a useful precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen.

A prime example is the synthesis of piperidine derivatives. wikipedia.orgnih.gov Piperidine is a six-membered heterocyclic amine that is a core structural element in many pharmaceuticals and alkaloids. wikipedia.org Through reductive amination, the aldehyde group of this compound can react with an amine, followed by cyclization and reduction to form a substituted piperidine ring. The presence of the carboxylic acid groups provides further handles for modification, allowing for the creation of a diverse library of piperidine-based compounds.

Similarly, this compound can be utilized in the synthesis of pyridine derivatives. core.ac.ukorganic-chemistry.orgwikipedia.org Pyridines are another class of essential nitrogen-containing heterocycles. wikipedia.org Condensation reactions involving the aldehyde and one of the carboxylic acid functionalities can lead to the formation of the pyridine ring. The specific reaction conditions and co-reactants can be varied to produce a range of substituted pyridines with different electronic and steric properties.

| Heterocyclic Compound | Synthetic Utility of this compound |

| Piperidines | Reductive amination of the aldehyde followed by cyclization. organic-chemistry.orgyoutube.com |

| Pyridines | Condensation reactions involving the aldehyde and a carboxylic acid group. core.ac.ukorganic-chemistry.orgresearchcommons.org |

| Glutarimides | Can be conceptually derived from glutaric acid, a related structure. wikipedia.org |

Potential in Polymer and Materials Chemistry as a Monomer or Precursor

The field of polymer chemistry is constantly seeking new monomers to create materials with novel properties. wikipedia.orglibretexts.org A monomer is a small molecule that can be chemically bonded to other identical or different molecules to form a polymer. wikipedia.org The bifunctional nature of this compound makes it an intriguing candidate for use as a monomer or a precursor to monomers. mdpi.com

The two carboxylic acid groups allow this compound to participate in condensation polymerization reactions. psu.edu For example, it can react with diols to form polyesters or with diamines to form polyamides. The resulting polymers would possess pendant aldehyde groups along the polymer chain, which could be further functionalized to tune the material's properties or to attach other molecules.

Furthermore, the aldehyde group could be utilized in addition polymerization or other polymerization techniques. msu.edusathyabama.ac.in For instance, it could be converted into a vinyl group, which could then undergo radical polymerization. The resulting polymer would have carboxylic acid groups, which could enhance its solubility or provide sites for cross-linking.

The potential applications for polymers derived from this compound are broad. They could be used in the development of functional materials, such as responsive hydrogels, drug delivery systems, or advanced coatings. The ability to precisely control the chemical structure of the polymer by leveraging the reactivity of both the aldehyde and carboxylic acid groups is a key advantage.

| Polymer Type | Potential Role of this compound |

| Polyesters | As a dicarboxylic acid monomer reacting with diols. |

| Polyamides | As a dicarboxylic acid monomer reacting with diamines. |

| Functional Polymers | The aldehyde group allows for post-polymerization modification. |

Biochemical Pathways and Enzyme Systems Involving 2-formylglutaric Acid Non-clinical Focus

Investigation of 2-Formylglutaric acid as a Metabolite in Microbial Degradation

Identification in Nicotinic Acid Catabolism Pathways

This compound is a key intermediate in the anaerobic degradation pathway of nicotinic acid (niacin or vitamin B3) by certain microorganisms. nih.govgenome.jp This metabolic process is particularly well-documented in the bacterium Eubacterium barkeri, a strictly anaerobic bacterium that ferments nicotinic acid. genome.jpwikipedia.org In this pathway, nicotinic acid is catabolized to produce ammonia, propionate, and acetate, with this compound appearing as a transient metabolite. nih.gov

The degradation of nicotinic acid is initiated by its conversion through a series of enzymatic reactions. genome.jpnih.gov In several Clostridia and Proteobacteria, the hydrolysis of 1,4,5,6-tetrahydro-6-oxonicotinate is a central step that leads to the formation of (S)-2-formylglutarate. nih.gov This highlights the importance of this compound in the microbial breakdown of pyridine-based compounds.

Characterization of Enzymes Responsible for its Formation and Further Transformation

The formation and subsequent conversion of this compound are catalyzed by specific enzymes that have been isolated and characterized.

Formation of this compound:

The primary enzyme responsible for the generation of this compound in the nicotinic acid catabolism pathway of Eubacterium barkeri is enamidase (EC 3.5.2.18). nih.govgenome.jp

Enamidase catalyzes the hydrolysis of 6-oxo-1,4,5,6-tetrahydronicotinate to produce 2-formylglutarate and ammonia. genome.jp This enzyme is notable for its bifunctional nature, first catalyzing the decyclization of its substrate to an enamine intermediate, which is then hydrolyzed to (S)-2-formylglutarate. nih.gov Structurally, enamidase is a tetrameric enzyme containing a binuclear metal center with both iron and zinc ions. nih.gov

Further Transformation of this compound:

Following its formation, this compound is acted upon by 2-hydroxymethylglutarate dehydrogenase (HgD) (EC 1.1.1.291). wikipedia.org

This enzyme catalyzes the NAD+ dependent oxidation of (S)-2-hydroxymethylglutarate to 2-formylglutarate. wikipedia.org The reaction is reversible, and in the catabolic pathway, it proceeds in the direction of reducing 2-formylglutarate. wikipedia.orggenome.jp The products of this reaction are (S)-2-hydroxymethylglutarate, NADH, and H+. wikipedia.org

Table 1: Enzymes Involved in the Metabolism of this compound

| Enzyme Name | EC Number | Function | Substrate(s) | Product(s) | Organism |

| Enamidase | 3.5.2.18 | Formation of 2-formylglutarate | 6-oxo-1,4,5,6-tetrahydronicotinate, H₂O | 2-formylglutarate, NH₃ | Eubacterium barkeri |

| 2-hydroxymethylglutarate dehydrogenase | 1.1.1.291 | Transformation of 2-formylglutarate | 2-formylglutarate, NADH, H⁺ | (S)-2-hydroxymethylglutarate, NAD⁺ | Eubacterium barkeri |

Functional Analysis of Enzymes Interacting with this compound

The functional analysis of enzymes that metabolize this compound provides insights into their catalytic mechanisms and substrate specificity.

Enamidase has been a subject of detailed structural and functional studies. The crystal structure of enamidase from Eubacterium barkeri has been resolved, revealing a tetrameric assembly. nih.gov Each monomer consists of a composite beta-sandwich domain and a (α/β)₈-TIM-barrel domain which houses the active site. nih.gov The presence of a binuclear metal center, containing both zinc and iron, is a distinctive feature of this subtype II amidohydrolase. nih.gov This structural arrangement is crucial for its catalytic activity, including the two-step reaction mechanism and its enantioselectivity in producing (S)-2-formylglutarate. nih.gov

2-hydroxymethylglutarate dehydrogenase (HgD) belongs to the family of oxidoreductases. wikipedia.org Its systematic name is (S)-2-hydroxymethylglutarate:NAD⁺ oxidoreductase. wikipedia.org The functional analysis has established its role in the reversible conversion of (S)-2-hydroxymethylglutarate and 2-formylglutarate, linking the nicotinic acid degradation pathway to other metabolic routes. wikipedia.orggenome.jp

Broader Metabolic Context of this compound in Prokaryotic and Eukaryotic Systems

The metabolic significance of this compound is primarily established within the context of anaerobic microbial metabolism, particularly in prokaryotes like Eubacterium barkeri. genome.jpnih.gov In these organisms, the pathway involving this compound is a specialized catabolic route for utilizing nicotinic acid as a source of carbon and energy. genome.jpnih.gov

In prokaryotes , the degradation of aromatic compounds, including pyridine derivatives like nicotinic acid, often proceeds through unique pathways that converge on central metabolic intermediates. researchgate.net The pathway involving this compound is one such example, demonstrating the metabolic diversity of bacteria in nutrient-limited environments. nih.gov

The presence and role of this compound in eukaryotic systems are less defined. While nicotinic acid metabolism occurs in eukaryotes, the known pathways differ significantly from the anaerobic bacterial pathway involving this compound. biorxiv.org For instance, in the ascomycete Aspergillus nidulans, nicotinic acid degradation proceeds through a different set of intermediates and enzymatic reactions. biorxiv.org Generally, eukaryotic metabolism of many compounds shows both similarities and key differences when compared to prokaryotic pathways, often involving different enzymes and subcellular compartmentalization. biorxiv.orgnih.govopentextbc.ca

Q & A

Q. What statistical approaches are recommended for analyzing clustered data in studies of this compound’s biological effects?

- Methodological Answer : Use mixed-effects models to account for nested observations (e.g., repeated measurements in cell culture experiments). Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For non-linear dose-response relationships, apply logistic regression or Bayesian hierarchical modeling. Report effect sizes with 95% confidence intervals to contextualize biological significance .

Q. How should researchers validate computational predictions of this compound’s reactivity in silico?

- Methodological Answer : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental data (e.g., reaction rates, intermediate isolation). Use molecular dynamics simulations to assess solvation effects. If discrepancies arise (e.g., predicted vs. observed activation energies), re-parameterize force fields or include explicit solvent molecules. Collaborate with computational chemists to refine models .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in multi-lab studies of this compound’s applications?

- Methodological Answer : Share detailed synthetic protocols via open-access platforms (e.g., protocols.io ) and validate key steps with inter-lab round-robin testing. Use certified reference materials (CRMs) for instrumentation calibration. Document all deviations in lab notebooks and publish raw data in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers mitigate bias when interpreting this compound’s potential therapeutic effects?

- Methodological Answer : Use blinded experimental designs in cell-based or animal studies. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Perform sensitivity analyses to assess robustness of conclusions. Disclose funding sources and conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。